molecular formula C24H16Br4Sn B13150879 Tetrakis(4-bromophenyl)stannane

Tetrakis(4-bromophenyl)stannane

Cat. No.: B13150879
M. Wt: 742.7 g/mol
InChI Key: ZSIPNKWONKMESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(4-bromophenyl)stannane is an organotin compound with the chemical formula Sn(C6H4Br)4. It is a derivative of stannane, where four bromophenyl groups are attached to a central tin atom. This compound is of interest due to its unique structural and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(4-bromophenyl)stannane typically involves the reaction of tin tetrachloride (SnCl4) with 4-bromophenylmagnesium bromide (C6H4BrMgBr) in an ether solvent. The reaction proceeds as follows:

SnCl4+4C6H4BrMgBrSn(C6H4Br)4+4MgCl2\text{SnCl}_4 + 4 \text{C}_6\text{H}_4\text{BrMgBr} \rightarrow \text{Sn(C}_6\text{H}_4\text{Br)}_4 + 4 \text{MgCl}_2 SnCl4​+4C6​H4​BrMgBr→Sn(C6​H4​Br)4​+4MgCl2​

This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reagents and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(4-bromophenyl)stannane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the phenyl rings can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Products with various functional groups replacing the bromine atoms.

    Oxidation Reactions: Oxidized tin compounds with higher oxidation states.

    Reduction Reactions: Reduced tin compounds with lower oxidation states.

Scientific Research Applications

Tetrakis(4-bromophenyl)stannane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organotin compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Tetrakis(4-bromophenyl)stannane involves its interaction with various molecular targets. The tin center can coordinate with different ligands, influencing the reactivity and stability of the compound. The bromophenyl groups can participate in π-π interactions and other non-covalent interactions, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(4-bromophenyl)silane: Similar structure but with a silicon center instead of tin.

    Tetrakis(4-bromophenyl)methane: Contains a carbon center instead of tin.

    Tetrakis(4-bromophenyl)germane: Features a germanium center instead of tin.

Uniqueness

Tetrakis(4-bromophenyl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties. The tin center allows for unique coordination chemistry and reactivity patterns not observed in its silicon, carbon, or germanium analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H16Br4Sn

Molecular Weight

742.7 g/mol

IUPAC Name

tetrakis(4-bromophenyl)stannane

InChI

InChI=1S/4C6H4Br.Sn/c4*7-6-4-2-1-3-5-6;/h4*2-5H;

InChI Key

ZSIPNKWONKMESS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1Br)[Sn](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.